Ruxolitinib

Catalog No.
S519748
CAS No.
941678-49-5
M.F
C17H18N6
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruxolitinib

CAS Number

941678-49-5

Product Name

Ruxolitinib

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

Molecular Formula

C17H18N6

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1

InChI Key

HFNKQEVNSGCOJV-OAHLLOKOSA-N

SMILES

Array

solubility

Soluble in aqueous buffers across a pH of 1-8

Synonyms

1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea, AU1235

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

The exact mass of the compound Ruxolitinib is 324.1449 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in aqueous buffers across a ph of 1-8in water, 100.8 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Ruxolitinib (CAS 941678-49-5) is a potent, orally bioavailable, and selective dual inhibitor of Janus kinases 1 and 2 (JAK1/JAK2) [1]. In its free base form, the compound presents as a white to off-white solid with a molecular weight of 306.37 g/mol. While the phosphate salt is the standard active pharmaceutical ingredient (API) in commercial aqueous and topical formulations, the free base is critical for specific procurement scenarios, including DMSO-based high-throughput screening, non-aqueous assay development, and as a foundational precursor for novel salt or prodrug synthesis [2]. It exhibits high solubility in organic solvents like DMSO (up to 33 mg/mL) but remains practically insoluble in water (estimated 25–50 µM), making solvent compatibility a primary decision factor for material selection.

Generic substitution among JAK inhibitors or between Ruxolitinib salt forms frequently leads to assay failure or formulation incompatibility [1]. Substituting Ruxolitinib with other in-class inhibitors like Tofacitinib alters the kinase selectivity profile, as Tofacitinib strongly inhibits JAK3, introducing off-target immunosuppressive variables in JAK2-driven myeloproliferative models [2]. Furthermore, substituting Ruxolitinib free base with Ruxolitinib phosphate in synthetic workflows introduces a phosphoric acid counterion that can interfere with stoichiometric calculations, novel co-crystal formation, or specific organic-phase reactions. Conversely, attempting to use the free base for in vivo aqueous dosing without proper cosolvents results in precipitation and erratic bioavailability, necessitating strict adherence to the appropriate form based on the target application .

Aqueous vs. Organic Solubility for Assay and Formulation Design

The selection between Ruxolitinib free base and its phosphate salt is heavily dictated by their divergent solubility profiles. The free base demonstrates high solubility in DMSO (up to 33 mg/mL), making it highly suitable for in vitro cellular assays where DMSO is the standard vehicle . However, its aqueous solubility is extremely poor (estimated at 25–50 µM). In contrast, Ruxolitinib phosphate achieves an aqueous solubility of approximately 8 mg/mL (and up to 46 mg/mL at pH 2.5), which is required for in vivo dosing and aqueous formulations .

Evidence DimensionAqueous Solubility
Target Compound Data~25-50 µM (Ruxolitinib Free Base)
Comparator Or Baseline~8 mg/mL (Ruxolitinib Phosphate)
Quantified Difference>100-fold higher aqueous solubility for the phosphate salt
ConditionsStandard aqueous buffer vs. plain water at room temperature

Buyers must procure the free base for DMSO-based in vitro assays and precise molar dosing, while the phosphate salt is mandatory for aqueous in vivo administration.

Kinase Selectivity Profile (JAK1/2 vs. JAK3)

Ruxolitinib provides a highly specific inhibition profile tailored for JAK1 and JAK2, which is critical for modeling myeloproliferative neoplasms. Biochemical assays demonstrate that Ruxolitinib inhibits JAK1 and JAK2 with IC50 values of 3.3 nM and 2.8 nM, respectively, while exhibiting a >130-fold selectivity over JAK3 (IC50 ~428 nM) [1]. In contrast, Tofacitinib, a frequently considered alternative, is a potent inhibitor of JAK3 (IC50 ~1.6 nM) alongside JAK1 [2].

Evidence DimensionJAK3 Inhibition (IC50)
Target Compound Data~428 nM (Ruxolitinib)
Comparator Or Baseline~1.6 nM (Tofacitinib)
Quantified Difference~267-fold lower affinity for JAK3 by Ruxolitinib
ConditionsIn vitro biochemical kinase assay

Procurement of Ruxolitinib is essential when researchers need to isolate JAK1/JAK2 pathways without triggering the broad immunosuppressive effects associated with JAK3 inhibition.

Precursor Suitability for Novel Salt and Prodrug Synthesis

For chemical synthesis and drug lifecycle management, the free base form of Ruxolitinib is the required starting material. The free base has a molecular weight of 306.37 g/mol and contains no counterions, allowing for precise stoichiometric control during the generation of novel proprietary salts, co-crystals, or prodrug derivatives [1]. Attempting to use the commercially prevalent phosphate salt (MW 404.36 g/mol) for these purposes requires an additional, yield-reducing desalting step to remove the phosphoric acid moiety before derivatization can occur [2].

Evidence DimensionActive Moiety Mass Fraction
Target Compound Data100% active moiety (Ruxolitinib Free Base)
Comparator Or Baseline~75.8% active moiety (Ruxolitinib Phosphate)
Quantified DifferenceAbsence of the 98 g/mol phosphoric acid counterion in the free base
ConditionsSynthetic chemistry workflows and stoichiometric calculations

Procuring the free base eliminates the need for a desalting step, directly streamlining synthetic workflows for novel derivative generation.

Targeted Cellular Potency in JAK2V617F+ Models

Ruxolitinib demonstrates potent, mutation-specific cellular activity that makes it the benchmark standard for studying myeloproliferative diseases. In primary cultures, Ruxolitinib preferentially suppresses erythroid progenitor colony formation from polycythemia vera patients harboring the JAK2V617F mutation with an IC50 of 67 nM [1]. In contrast, its effect on cells from healthy donors requires significantly higher concentrations (IC50 > 400 nM), establishing a clear therapeutic window and selective targeting of the mutant pathway [1].

Evidence DimensionErythroid Progenitor Colony Formation (IC50)
Target Compound Data67 nM (JAK2V617F+ patient cells)
Comparator Or Baseline>400 nM (Healthy donor cells)
Quantified Difference~6-fold greater potency against JAK2V617F+ mutant cells
ConditionsPrimary cell culture colony formation assay

Validates the compound as the standard positive control and research tool for assays specifically targeting JAK2V617F-driven pathologies.

DMSO-Based High-Throughput in Vitro Screening

Due to its high solubility in DMSO (up to 33 mg/mL) and lack of a counterion, Ruxolitinib free base is the standard format for in vitro biochemical and cellular assays evaluating JAK1/JAK2 inhibition, ensuring precise molarity without counterion interference .

Synthesis of Novel API Salts and Co-Crystals

The free base serves as the essential, unencumbered precursor for medicinal chemists developing next-generation Ruxolitinib formulations, allowing direct reaction with novel acids without requiring a preliminary desalting step [1].

Myeloproliferative Neoplasm Disease Modeling

Ruxolitinib is the established benchmark compound for studying polycythemia vera and myelofibrosis in JAK2V617F+ cell models, owing to its >130-fold selectivity for JAK1/2 over JAK3, which prevents confounding immunosuppressive variables [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Colorless oil

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

306.15929460 Da

Monoisotopic Mass

306.15929460 Da

Heavy Atom Count

23

LogP

log Kow = 2.09 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

82S8X8XX8H

Use and Manufacturing

Ruxolitinib is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Ruxolitinib is indicated for the treatment of the following conditions: - intermediate or high-risk myelofibrosis (MF), including prima1y MF, post-polycythemia vera MF and post-essential thrombocythemia MF in adults. It is also used to treat disease-related splenomegaly or symptoms in adult patients with these conditions. - polycythemia vera (PV) in adults who have had an inadequate response to or are intolerant of hydroxyurea. - steroid-refracto1y acute graft-versus-host disease (GVHD) in adult and pediatric patients 12 years and older. - chronic GVHD in patients aged 12 years and older who have failed one or two lines of systemic therapy. Topical ruxolitinib is indicated for: - the short-term and non-continuous chronic treatment of mild to moderate atopic dermatitis in non-immunocompromised patients patients 12 years of age and older whose disease is not adequately controlled with topical prescription therapies or when those therapies are not advisable. - the treatment of non-segmental vitiligo in adult and pediatric patients 12 years of age and older.
FDA Label
Opzelura is indicated for the treatment of non-segmental vitiligo with facial involvement in adults and adolescents from 12 years of age.
Myelofibrosis (MF)Jakavi is indicated for the treatment of disease related splenomegaly or symptoms in adult patients with primary myelofibrosis (also known as chronic idiopathic myelofibrosis), post polycythaemia vera myelofibrosis or post essential thrombocythaemia myelofibrosis. Polycythaemia vera (PV)Jakavi is indicated for the treatment of adult patients with polycythaemia vera who are resistant to or intolerant of hydroxyurea. Graft versus host disease (GvHD)Jakavi is indicated for the treatment of patients aged 12 years and older with acute graft versus host disease or chronic graft versus host disease who have inadequate response to corticosteroids or other systemic therapies (see section 5. 1).
Ruxolitinib is a janus-activated kinase inhibitor (JAK) that selectively inhibits the JAK1 and JAK2 protein kinases. It is an oral medication approved by the FDA to treat high-risk myelofibrosis, patients with polycythemia vera who are intolerant or resistant to hydroxyurea, and steroid-refractory acute graft-versus-host disease. In 2011, based on the results from both the COMFORT–I and COMFORT–II trials, the FDA approved ruxolitinib as a treatment for myelofibrosis. At the time, it was the only therapy approved for treating intermediate and high-risk myelofibrosis.

Livertox Summary

Ruxolitinib is a small molecule Janus kinase inhibitor that is used in the treatment of intermediate or high risk myelofibrosis and resistant forms of polycythemia vera and graft-vs-host disease. Ruxolitinib is associated with transient and usually mild elevations in serum aminotransferase during therapy and to rare instances of self-limited, clinically apparent idiosyncratic acute liver injury as well as to cases of reactivation of hepatitis B in susceptible individuals.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Janus Kinase Inhibitors; JAK Inhibitors
Antineoplastic Agents

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health(NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Ruxolitinib is included in the database.
Jakafi is indicated for treatment of patients with polycythemia vera who have had an inadequate response to or are intolerant of hydroxyurea. /Included in US product label/
Jakafi is indicated for treatment of patients with intermediate or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera myelofibrosis and post-essential thrombocythemia myelofibrosis. /Included in US product label/
Ruxolitinib phosphate is used for the treatment of intermediate- or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera myelofibrosis, and post-essential thrombocythemia myelofibrosis. Ruxolitinib is designated an orphan drug by the US Food and Drug Administration (FDA) for use in the treatment of these conditions.
Ruxolitinib, a Janus kinase (JAK) 1 and 2 inhibitor, was shown to have a clinical benefit in patients with polycythemia vera in a phase 2 study. We conducted a phase 3 open-label study to evaluate the efficacy and safety of ruxolitinib versus standard therapy in patients with polycythemia vera who had an inadequate response to or had unacceptable side effects from hydroxyurea. We randomly assigned phlebotomy-dependent patients with splenomegaly, in a 1:1 ratio, to receive ruxolitinib (110 patients) or standard therapy (112 patients). The primary end point was both hematocrit control through week 32 and at least a 35% reduction in spleen volume at week 32, as assessed by means of imaging. The primary end point was achieved in 21% of the patients in the ruxolitinib group versus 1% of those in the standard-therapy group (P<0.001). Hematocrit control was achieved in 60% of patients receiving ruxolitinib and 20% of those receiving standard therapy; 38% and 1% of patients in the two groups, respectively, had at least a 35% reduction in spleen volume. A complete hematologic remission was achieved in 24% of patients in the ruxolitinib group and 9% of those in the standard-therapy group (P=0.003); 49% versus 5% had at least a 50% reduction in the total symptom score at week 32. In the ruxolitinib group, grade 3 or 4 anemia occurred in 2% of patients, and grade 3 or 4 thrombocytopenia occurred in 5%; the corresponding percentages in the standard-therapy group were 0% and 4%. Herpes zoster infection was reported in 6% of patients in the ruxolitinib group and 0% of those in the standard-therapy group (grade 1 or 2 in all cases). Thromboembolic events occurred in one patient receiving ruxolitinib and in six patients receiving standard therapy. In patients who had an inadequate response to or had unacceptable side effects from hydroxyurea, ruxolitinib was superior to standard therapy in controlling the hematocrit, reducing the spleen volume, and improving symptoms associated with polycythemia vera.

Pharmacology

The mean half-maximal inhibitory concentration (IC50) for JAK 1 and JAK 2 are 2.8 nmol/L and 3.3 nmol/L respectively. After administration of ruxolitinib, a decrease in levels of phosphorylated STAT (marker for JAK activity) in a dose-dependent manner can be observed. Pharmacodynamic resistance has not been observed.
Ruxolitinib is an orally bioavailable Janus-associated kinase (JAK) inhibitor with potential antineoplastic and immunomodulating activities. Ruxolitinib specifically binds to and inhibits protein tyrosine kinases JAK 1 and 2, which may lead to a reduction in inflammation and an inhibition of cellular proliferation. The JAK-STAT (signal transducer and activator of transcription) pathway plays a key role in the signaling of many cytokines and growth factors and is involved in cellular proliferation, growth, hematopoiesis, and the immune response; JAK kinases may be upregulated in inflammatory diseases, myeloproliferative disorders, and various malignancies.

ATC Code

L01XE18
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE18 - Ruxolitini

Mechanism of Action

The Janus kinase (JAK) family of protein tyrosine kinases comprises JAK1, JAK2, JAK3, and non-receptor tyrosine kinase 2 (TYK2). JAKs play a pivotal role in intracellular signalling pathways of various cytokines and growth factors essential to hematopoiesis, such as interleukin, erythropoietin, and thrombopoietin. JAKs have diverse functions: JAK1 and JAK3 promote lymphocyte differentiation, survival, and function, while JAK2 promotes signal transduction of erythropoietin and thrombopoietin. JAKs are in close proximity to the cytokine and growth factor receptor’s cytoplasmic region. Upon binding of cytokines and growth factors, JAKs are activated, undergoing cross-phosphorylation and tyrosine phosphorylation. This process also reveals selective binding sites for STATs, which are DNA-binding proteins that also bind to the cytoplasmic region of cytokine or growth factor receptors. Activated JAKs and STATs translocate to the nucleus as transcription factors to regulate gene expression of pro-inflammatory cytokines such as IL-6, IL-10, and nuclear factor κB (NF-κB). They also activate downstream pathways that promote erythroid, myeloid, and megakaryocytic development. The molecular pathogenesis of myeloproliferative neoplasms is not fully understood; however, JAK2 is constitutively activated and the JAK-STAT signalling pathway becomes deregulated and aberrant. Ruxolitinib is a selective and potent inhibitor of JAK2 and JAK1, with some affinity against JAK3 and TYK2. Anticancer effects of ruxolitinib are attributed to its inhibition of JAKs and JAK-mediated phosphorylation of STAT3. By downregulating the JAK-STAT pathway, ruxolitinib inhibits myeloproliferation and suppresses the plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Activated JAKs are also implicated in graft-versus-host-disease (GVHD), which is a severe immune complication of allogeneic hematopoietic cell transplantation GVHD is associated with significant morbidity and mortality, especially for patients who do not respond well to corticosteroid therapy. Activated JAKS stimulate T-effector cell responses, leading to increased proliferation of effector T cells and heightened production of pro-inflammatory cytokines. By blocking JAK1 and JAk2, ruxolitinib inhibits donor T-cell expansion and suppresses pro-inflammatory responses.
... By directly targeting both JAK1 and JAK2 through small-molecule inhibition, ruxolitinib elicits a reduction in splenomegaly and disease-related symptoms in patients with intermediate- or high-risk myelofibrosis while maintaining an acceptable toxicity profile and a low treatment-discontinuation rate.
Ruxolitinib phosphate, a selective inhibitor of Janus kinase (JAK) 1 and 2, is an antineoplastic agent. JAK1 and 2 mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STAT) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Myelofibrosis is a myeloproliferative neoplasm known to be associated with dysregulated JAK1 and 2 signaling. Ruxolitinib demonstrated dose- and time-dependent inhibition of cytokine-induced phosphorylated STAT3 with maximal inhibition occurring 1-2 hours after single-dose administration (ranging from 5-200 mg) in healthy individuals at all dosage levels.

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
JAK family
JAK1 [HSA:3716] [KO:K11217]

Vapor Pressure

1.27X10-10 mm Hg at 25 °C (est)

Other CAS

941678-49-5

Absorption Distribution and Excretion

Following oral administration, ruxolitinib undergoes rapid absorption and the peak concentrations are reached within one hour after administration. Over a single-dose range of 5 mg to 200 mg, the mean maximal plasma concentration (Cmax) increases proportionally. Cmax ranged from 205 nM to 7100 nM and AUC ranged from 862 nM x hr to 30700 nM x hr. Tmax ranges from one to two hours following oral administration. Oral bioavailability is at least 95%.
Following oral administration of a single radiolabeled dose of ruxolitinib, the drug was mainly eliminated through metabolism. About 74% of the total dose was excreted in urine and 22% was excreted in feces, mostly in the form of hydroxyl and oxo metabolites of ruxolitinib. The unchanged parent drug accounted for less than 1% of the excreted total radioactivity.
The mean volume of distribution (%coefficient of variation) at steady-state is 72 L (29%) in patients with myelofibrosis and 75 L (23%) in patients with polycythemia vera. It is not known whether ruxolitinib crosses the blood-brain barrier.
Ruxolitinib clearance (% coefficient of variation) is 17.7 L/h in women and 22.1 L/h in men with myelofibrosis. Drug clearance was 12.7 L/h (42%) in patients with polycythemia vera and 11.9 L/h (43%) in patients with acute graft-versus-host disease.
Following oral administration, absorption of ruxolitinib is approximately 95%, and mean systemic bioavailability is estimated to be about 80%. Following oral administration of ruxolitinib, peak plasma concentrations are achieved within 1-2 hours. ... Following administration of a single oral dose of radiolabeled ruxolitinib in healthy individuals, elimination was predominantly through metabolism with 74 and 22% of radioactivity excreted in urine and feces, respectively. Unchanged drug accounted for less than 1% of the excreted total radioactivity.

Metabolism Metabolites

More than 99% of orally-administered ruxolitinib undergoes metabolism mediated by CYP3A4 and, to a lesser extent, CYP2C9. The major circulating metabolites in human plasma were M18 formed by 2-hydroxylation, and M16 and M27 (stereoisomers) formed by 3-hydroxylation. Other identified metabolites include M9 and M49, which are formed by hydroxylation and ketone formation. Not all metabolite structures are fully characterized and it is speculated that many metabolites exist in stereoisomers. Metabolites of ruxolitinib retain inhibitory activity against JAK1 and JAk2 to a lesser degree than the parent drug.
Cytochrome P-450 (CYP) isoenzyme 3A4 is the major enzyme responsible for metabolism of ruxolitinib. Two major active metabolites were identified in the plasma of healthy individuals; all active metabolites contribute 18% of the overall pharmacodynamic activity of ruxolitinib.
Ruxolitinib is metabolized mainly by cytochrome P-450 (CYP) isoenzyme 3A4.

Associated Chemicals

Ruxolitinib phosphate; 1092939-17-7

Wikipedia

Ruxolitinib

Drug Warnings

Ruxolitinib can cause adverse hematologic reactions, including thrombocytopenia, anemia, and neutropenia. A complete blood cell count (CBC) must be performed before initiating therapy with ruxolitinib.
Patients should be assessed for the risk of developing serious bacterial, mycobacterial, fungal, and viral infections. Active serious infections should have resolved prior to initiating therapy with ruxolitinib. Clinicians should carefully observe patients receiving ruxolitinib for signs and symptoms of infection and should promptly initiate appropriate treatment.
Herpes zoster infection occurred in 1.9% of patients receiving ruxolitinib in a clinical study. Clinicians should inform patients about the early signs and symptoms of herpes zoster and advise patients to seek treatment as soon as possible for this condition.
Following interruption or discontinuance of ruxolitinib therapy, symptoms of myelofibrosis generally return to pretreatment levels within approximately 1 week. Withdrawal manifestations, characterized by acute relapse of disease symptoms, accelerated splenomegaly, worsening of cytopenias, and occasional hemodynamic decompensation (including septic shock-like syndrome with severe hypoxia, hypotension, fever, and confusion), have been reported in some patients following discontinuance of ruxolitinib. Some experts recommend that ruxolitinib dosage should be tapered gradually over a 2-week period under close medical supervision.
For more Drug Warnings (Complete) data for RUXOLITINIB (9 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life of ruxolitinib is approximately 3 hours and the mean half-life of its metabolites is approximately 5.8 hours.
The mean half-life of ruxolitinib following a single oral dose is approximately 3 hours, and the mean half-life of ruxolitinib and its metabolites is approximately 5.8 hours.

Use Classification

Human drugs -> Other dermatological preparations -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)

Methods of Manufacturing

The starting material 4-chloropyrrolo[2,3-b]pyrimidine, prepared from the unsubstituted heterocycle by reaction first with m-chloroperbenzoic acid to give the N-oxide and then with mesyl chloride, is N-protected and thereafter converted to the 4-(pyrrol-4-yl) derivative by a Suzuki-Miyaura coupling with the pyrazole-4-pinacol borate. With 3-cyclopentylacrylonitrile in acetonitrile the pyrrolyl-NH group is then substituted and yields the racemic N-protected precursor molecule of ... /ruxolitinib/, which is resolved by preparative HPLC and finally deprotected.
Preparation: J. D. Rogers et al., World Intellectual Property Organization patent 07070514; J. D. Rogers, S. Shepard, United States of America patent 7598257 (2007, 2009 both to Incyte).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly sealed in cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. Recommended storage temperature: Store at -20 °C.

Interactions

Fluconazole: The AUC of ruxolitinib is predicted to increase by approximately 100% to 300% following concomitant administration with the combined CYP3A4 and CYP2C9 inhibitor fluconazole at doses of 100 mg to 400 mg once daily, respectively. Avoid the concomitant use of Jakafi with fluconazole doses of greater than 200 mg daily.
Concomitant administration of ruxolitinib (single 50-mg dose) with rifampin (600 mg once daily for 10 days) decreased ruxolitinib peak plasma concentrations and AUC by 32 and 61%, respectively. No dosage adjustment is recommended when ruxolitinib is administered with a CYP3A4 inducer.
Concomitant administration of ruxolitinib (single 10-mg dose) with erythromycin (500 mg twice daily for 4 days) increased ruxolitinib peak plasma concentrations and AUC by 8 and 27%, respectively. No dosage adjustment is recommended when ruxolitinib is administered with weak or moderate CYP3A4 inhibitors (e.g., erythromycin). In patients receiving a stable dosage of ruxolitinib, clinicians should use caution when initiating treatment with a moderate CYP3A4 inhibitor, especially in patients with low platelet counts.
Concomitant administration of ruxolitinib (single 10-mg dose) with ketoconazole (200 mg twice daily for 4 days) increased peak plasma concentrations and AUC of ruxolitinib by 33 and 91%, respectively. Half-life of ruxolitinib also was prolonged from 3.7 to 6 hours with concomitant use of ketoconazole. Dosage reduction is recommended when ruxolitinib is administered with potent CYP3A4 inhibitors (e.g., ketoconazole).
Concomitant use of ruxolitinib with potent inhibitors of CYP3A4 (e.g., boceprevir, clarithromycin, conivaptan, grapefruit juice, indinavir, itraconazole, ketoconazole, lopinavir/ritonavir, mibefradil [no longer commercially available in the US], nefazodone, nelfinavir, posaconazole, ritonavir, saquinavir, telaprevir, telithromycin, voriconazole) has resulted in increased peak plasma concentrations and area under the serum concentration-time curve (AUC) of ruxolitinib. Dosage reduction of ruxolitinib is recommended when the drug is used concomitantly with potent CYP3A4 inhibitors.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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